molecular formula C18H15N3OS2 B2850852 3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476631-85-3

3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2850852
CAS RN: 476631-85-3
M. Wt: 353.46
InChI Key: FAJXWMQRBYPJGB-UHFFFAOYSA-N
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Description

Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a component of many important biomolecules, including the vitamin thiamine (B1) .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, giving them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .


Chemical Reactions Analysis

Thiazole molecules can undergo various chemical reactions, but the specific reactions that “3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” would undergo aren’t specified in the sources I found .

Future Directions

Thiazole and its derivatives are areas of active research due to their presence in many biologically active compounds. Future research may explore new synthesis methods, potential applications in medicine, and more .

properties

IUPAC Name

3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-9-4-5-12(8-10(9)2)17(22)21-18-20-13-6-7-14-15(16(13)24-18)19-11(3)23-14/h4-8H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJXWMQRBYPJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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